tert-Butyl (isoxazol-3-ylmethyl)carbamate
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Overview
Description
tert-Butyl (isoxazol-3-ylmethyl)carbamate is a chemical compound that belongs to the family of carbamates and isoxazoles It is characterized by the presence of a tert-butyl group, an isoxazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (isoxazol-3-ylmethyl)carbamate typically involves the reaction of isoxazole derivatives with tert-butyl carbamate. The reaction conditions often require mild temperatures and the presence of catalysts such as cesium carbonate or tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (isoxazol-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl (isoxazol-3-ylmethyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (isoxazol-3-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The carbamate group can also form covalent bonds with active sites of enzymes, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (isoxazol-3-ylmethyl)carbamate include:
- tert-Butyl carbamate
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives
- tert-Butyl (benzo[d]isoxazol-3-ylmethyl)carbamate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the isoxazole ring and carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl N-(1,2-oxazol-3-ylmethyl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)10-6-7-4-5-13-11-7/h4-5H,6H2,1-3H3,(H,10,12) |
InChI Key |
QUZZNCSIMNTFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC=C1 |
Origin of Product |
United States |
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